molecular formula C13H20N4S B255184 1-[(Z)-[4-(diethylamino)phenyl]methylideneamino]-3-methylthiourea

1-[(Z)-[4-(diethylamino)phenyl]methylideneamino]-3-methylthiourea

Cat. No. B255184
M. Wt: 264.39 g/mol
InChI Key: OWMKZINYKMTVND-GDNBJRDFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(Z)-[4-(diethylamino)phenyl]methylideneamino]-3-methylthiourea, also known as DMTU, is a synthetic compound that has gained attention in the scientific community for its potential use in various research applications. DMTU is a thiourea derivative that has been synthesized to act as a potent scavenger of reactive nitrogen species (RNS) and reactive oxygen species (ROS).

Mechanism of Action

1-[(Z)-[4-(diethylamino)phenyl]methylideneamino]-3-methylthiourea acts as a potent scavenger of RNS and ROS. It reacts with RNS and ROS to form stable adducts, which prevents them from causing oxidative damage to cells and tissues. This compound has been shown to scavenge peroxynitrite, a highly reactive RNS that can cause oxidative damage to proteins, lipids, and DNA.
Biochemical and Physiological Effects:
This compound has been shown to protect against oxidative stress and inflammation in various in vitro and in vivo models. It has been shown to protect against oxidative damage to proteins, lipids, and DNA. This compound has also been shown to protect against ischemia-reperfusion injury in various organs, including the heart, liver, and kidney.

Advantages and Limitations for Lab Experiments

1-[(Z)-[4-(diethylamino)phenyl]methylideneamino]-3-methylthiourea is a potent scavenger of RNS and ROS, which makes it a valuable tool for studying oxidative stress and inflammation in various in vitro and in vivo models. However, this compound has some limitations for lab experiments. It is a synthetic compound that may not accurately mimic the effects of endogenous antioxidants. Additionally, this compound may have off-target effects that need to be considered when interpreting results.

Future Directions

There are several future directions for research involving 1-[(Z)-[4-(diethylamino)phenyl]methylideneamino]-3-methylthiourea. One potential direction is to investigate the effects of this compound in various disease models, including cardiovascular disease, neurodegenerative disease, and cancer. Another potential direction is to develop more potent and selective scavengers of RNS and ROS. Finally, it may be useful to investigate the effects of combining this compound with other antioxidants to determine if there is a synergistic effect.

Synthesis Methods

1-[(Z)-[4-(diethylamino)phenyl]methylideneamino]-3-methylthiourea is synthesized by the reaction of 4-(diethylamino)benzaldehyde with thiosemicarbazide in the presence of acetic acid. The product is then purified by recrystallization using ethanol. The chemical structure of this compound is shown below:

Scientific Research Applications

1-[(Z)-[4-(diethylamino)phenyl]methylideneamino]-3-methylthiourea has been used in various scientific research applications due to its ability to scavenge RNS and ROS. RNS and ROS are highly reactive molecules that can cause oxidative damage to cells and tissues. This compound has been shown to protect against oxidative stress and inflammation in various in vitro and in vivo models.

properties

Molecular Formula

C13H20N4S

Molecular Weight

264.39 g/mol

IUPAC Name

1-[(Z)-[4-(diethylamino)phenyl]methylideneamino]-3-methylthiourea

InChI

InChI=1S/C13H20N4S/c1-4-17(5-2)12-8-6-11(7-9-12)10-15-16-13(18)14-3/h6-10H,4-5H2,1-3H3,(H2,14,16,18)/b15-10-

InChI Key

OWMKZINYKMTVND-GDNBJRDFSA-N

Isomeric SMILES

CCN(CC)C1=CC=C(C=C1)/C=N\NC(=S)NC

SMILES

CCN(CC)C1=CC=C(C=C1)C=NNC(=S)NC

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)C=NNC(=S)NC

Origin of Product

United States

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